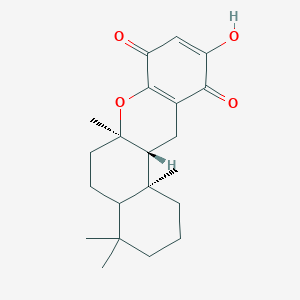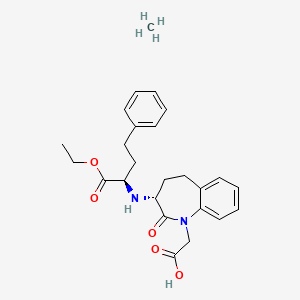
OCH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “OCH” refers to organomercury compounds, which contain at least one carbon bonded to a mercury atom. Organomercury compounds are significant in various fields due to their unique chemical properties and applications. These compounds are known for their stability towards air and moisture but are sensitive to light .
Preparation Methods
Organomercury compounds can be synthesized through several methods:
Direct Reaction with Hydrocarbons and Mercury (II) Salts: This method involves the reaction of hydrocarbons with mercury (II) salts, such as mercuric acetate.
Mercuration of Aromatic Rings: Electron-rich arenes, such as phenol, undergo mercuration upon treatment with mercuric acetate.
Addition to Alkenes: The mercury (II) center binds to alkenes, inducing the addition of hydroxide and alkoxide.
Reaction with Carbanion Equivalents: Alkylation with Grignard reagents and organolithium compounds is another method.
Chemical Reactions Analysis
Organomercury compounds undergo various chemical reactions:
Oxidation: Organomercury compounds can be oxidized to form mercury (II) salts.
Reduction: These compounds can be reduced to form elemental mercury.
Substitution: Organomercury compounds can undergo substitution reactions where the mercury atom is replaced by another atom or group.
Addition: The mercury (II) center can add to alkenes, forming organomercury adducts.
Common reagents used in these reactions include mercuric acetate, Grignard reagents, and organolithium compounds. Major products formed from these reactions include alkyl and aryl mercury compounds .
Scientific Research Applications
Organomercury compounds have a wide range of applications in scientific research:
Chemistry: They are used as reagents in organic synthesis and as catalysts in various chemical reactions.
Biology: Organomercury compounds are used in biological studies to understand the effects of mercury on living organisms.
Industry: These compounds are used in the production of antifungal agents, insecticides, and antiseptics.
Mechanism of Action
The mechanism by which organomercury compounds exert their effects involves the binding of the mercury atom to various molecular targets. The mercury atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions .
Comparison with Similar Compounds
Organomercury compounds can be compared with other organometallic compounds, such as organopalladium and organocadmium compounds. While organomercury compounds are stable towards air and moisture, they are sensitive to light, which distinguishes them from organopalladium compounds. Additionally, organomercury compounds have unique applications in medicine and industry that are not shared by organocadmium compounds .
Similar compounds include:
Organopalladium Compounds: Used in catalysis and organic synthesis.
Organocadmium Compounds: Used in the preparation of cadmium-containing materials.
Organomercury compounds stand out due to their specific applications in medicine and their unique chemical properties.
Properties
CAS No. |
383178-82-4 |
|---|---|
Molecular Formula |
C₃₉H₇₇NO₉ |
Molecular Weight |
704.03 |
Synonyms |
N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-Tetracosanamide; PBS 20 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)
![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)



![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)




